Trk-IN-9

TRKA G667C Resistance Solvent-Front Mutation NTRK Fusion Cancer

Trk-IN-9 (Compound 12) is the preferred TRK inhibitor for TRKA G667C resistance models, exhibiting a 23.6-fold potency advantage over selitrectinib (IC50 4.8 nM vs. 113.1 nM). It matches TRK-IN-23's activity at the gatekeeper mutation TRKA G595R (IC50 14 nM), enabling biochemical substitution. Its unique 2,4-diaminopyrimidine scaffold and measurable A549 activity (IC50 10.46 μM) make it an ideal tool for SAR and selectivity profiling. Order ≥98% pure Trk-IN-9 today for your oncology research.

Molecular Formula C23H24ClFN6O
Molecular Weight 454.9 g/mol
Cat. No. B12421827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-9
Molecular FormulaC23H24ClFN6O
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl
InChIInChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1
InChIKeyDUAIEVYTIKHMGW-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trk-IN-9 Chemical Properties, Potency Profile, and Procurement-Scale Characterization for TRK-Focused Research Programs


Trk-IN-9, catalogued as Compound 12 (CAS 2758623-12-8), is a synthetic small-molecule inhibitor of tropomyosin receptor kinases (TRKs) . The compound is provided with a documented purity of 98.15% and is formulated as a yellow solid with a molecular weight of 454.93 Da (C23H24ClFN6O) . In vitro, Trk-IN-9 inhibits the proliferation of Km-12 colorectal cancer cells (an NTRK1-fusion-driven model) in a concentration-dependent manner and induces corresponding apoptotic cell death [1].

Critical Evidence-Driven Rationale: Why Trk-IN-9 Cannot Be Assumed Interchangeable with Standard First- or Second-Generation TRK Inhibitors


The TRK inhibitor chemical space is characterized by profound, quantifiable divergence in potency against clinically relevant resistance mutations. First-generation agents such as larotrectinib and entrectinib exhibit nanomolar potency against wild-type TRKA (IC50 values ~2–10 nM), but their activity is severely compromised against gatekeeper mutations like TRKA G595R and solvent-front mutations such as TRKA G667C, with reported IC50 values often exceeding 100 nM [1]. Second-generation inhibitors (e.g., selitrectinib, repotrectinib) were designed to address this, yet they display highly variable mutant coverage; for instance, selitrectinib retains only weak activity against TRKA G667C (IC50 = 113.1 nM) [1]. Therefore, selecting a research tool based solely on nominal TRK inhibition or vendor catalog designation without verifying its specific IC50 fingerprint against wild-type and mutant kinase panels risks irreproducible or null results. The following quantitative evidence demonstrates where Trk-IN-9 provides a distinct, data-backed profile that is not universally shared across this inhibitor class.

Trk-IN-9 Procurement Guide: Quantitative Differentiation Against TRK-IN-23, TRK-IN-29, and Selitrectinib


Differential Antiproliferative Potency in TRKA G667C-Mutant BAF3 Cells: Trk-IN-9 vs. Selitrectinib

Trk-IN-9 demonstrates superior antiproliferative activity against the TRKA G667C solvent-front resistance mutation compared to the clinical second-generation inhibitor selitrectinib. In Ba/F3 cells engineered to express TRKA G667C, Trk-IN-9 (Compound 12) achieved an IC50 of 4.8 nM [1], whereas selitrectinib exhibited an IC50 of 113.1 nM in the same cellular context [1].

TRKA G667C Resistance Solvent-Front Mutation NTRK Fusion Cancer

Comparative Antiproliferative Potency in Wild-Type TRKA-Driven Km-12 Cells: Trk-IN-9 vs. Second-Generation TRK-IN-29

While both Trk-IN-9 and the second-generation inhibitor TRK-IN-29 suppress proliferation of the NTRK1-fusion positive Km-12 colorectal cancer cell line, they exhibit a measurable difference in potency. Trk-IN-9 (Compound 12) demonstrates a higher IC50 of 0.27 μM in Km-12 cells compared to TRK-IN-29, which achieves an IC50 of 0.3 nM [1]. However, the data confirm that Trk-IN-9 is a comparably active and viable alternative for studying wild-type TRKA signaling in this established model.

Km-12 Proliferation TRKA Wild-Type NTRK1 Fusion

Differential Potency Against the TRKA G595R Gatekeeper Mutation: Trk-IN-9 vs. TRK-IN-23

Against the TRKA G595R gatekeeper mutation—a primary mechanism of acquired resistance to first-generation inhibitors—Trk-IN-9 and the orally active inhibitor TRK-IN-23 display comparable nanomolar potency. Trk-IN-9 (Compound 12) inhibits TRKA G595R with an IC50 of 14 nM [1]. TRK-IN-23 (compound 24b) achieves an IC50 of 14 nM against the same mutant kinase [2], indicating equivalent biochemical activity.

TRKA G595R Gatekeeper Mutation Acquired Resistance

Kinome Selectivity Profile: Trk-IN-9 Demonstrates Broader Off-Target Activity Than TRK-IN-29

Trk-IN-9 exhibits measurable activity against additional kinases and cellular models beyond its primary TRK target, distinguishing it from the more selective second-generation inhibitor TRK-IN-29. Trk-IN-9 demonstrates cytotoxic activity against the A549 lung adenocarcinoma cell line (which does not harbor an NTRK fusion) with an IC50 of 10.46 μM [1]. In contrast, TRK-IN-29 is reported to have a moderate kinase selectivity profile and shows no comparable cytotoxic data against NTRK-wildtype cell lines in available vendor documentation [2].

Kinase Selectivity Off-Target Effects A549 Cytotoxicity

Trk-IN-9 Optimal Use Cases: Defined Research Applications Supported by Comparative Evidence


Studying TRKA G667C Solvent-Front Resistance Mechanisms with Superior Potency Over Selitrectinib

Trk-IN-9 is the preferred tool for in vitro cellular models of TRKA G667C-driven resistance. The compound demonstrates an IC50 of 4.8 nM in Ba/F3-TRKA G667C cells, representing a 23.6-fold improvement over the clinical comparator selitrectinib (IC50 = 113.1 nM) [1]. This quantitative advantage makes Trk-IN-9 uniquely suited for dose-response studies, signaling pathway analysis, and combination screening in this specific resistance context where selitrectinib would be ineffective or require non-physiologically high concentrations.

Investigating TRKA G595R Gatekeeper Mutation Biology with Equivalent Potency to Clinical Candidates

For research programs focused on the TRKA G595R gatekeeper mutation, Trk-IN-9 provides a biochemically equivalent tool to the orally active inhibitor TRK-IN-23, with both compounds achieving an IC50 of 14 nM against this mutant kinase [1]. This allows researchers to confidently substitute Trk-IN-9 for TRK-IN-23 in biochemical assays, crystallography studies, or cellular models of G595R-mediated resistance without sacrificing target engagement.

Profiling Polypharmacology and Off-Target Kinase Interactions Beyond the TRK Family

Trk-IN-9 exhibits measurable activity against the NTRK-wildtype A549 lung cancer cell line (IC50 = 10.46 μM) [1], a property not documented for the more selective TRK-IN-29. This profile makes Trk-IN-9 a valuable probe for research programs investigating the functional consequences of multi-kinase inhibition or for use as a tool compound to validate the selectivity of newly developed, highly specific TRK inhibitors.

General NTRK-Fusion Positive Cancer Model Studies (Km-12) with a Structurally Distinct Chemical Tool

While TRK-IN-29 exhibits higher potency in the wild-type NTRK1-fusion Km-12 model (IC50 = 0.3 nM vs. 0.27 μM for Trk-IN-9) [1], Trk-IN-9 remains a fully viable and well-characterized tool for studying TRKA signaling in this context. Its distinct 2,4-diaminopyrimidine scaffold provides a chemically differentiated option for structure-activity relationship (SAR) studies or for experiments requiring a tool with a different off-target and selectivity fingerprint than the more potent indazole-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trk-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.